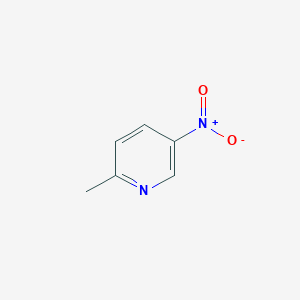
2-Amino-3-fluorophénol
Vue d'ensemble
Description
2-Amino-3-fluorophenol is an organic compound with the molecular formula C6H6FNO It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted by an amino group at the second position and a fluorine atom at the third position
Applications De Recherche Scientifique
2-Amino-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
2-Amino-3-fluorophenol is primarily used as a reagent in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . The primary target of these inhibitors is the phosphoinositide 3-kinase (PI3K) pathway, specifically the PI3Kβ isoform . This pathway plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound interacts with its targets by inhibiting the PI3Kβ isoform . This inhibition disrupts the PI3K pathway, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule. This results in the suppression of downstream signaling pathways that are critical for the survival and proliferation of cells .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino-3-fluorophenol is the PI3K pathway . By inhibiting the PI3Kβ isoform, the compound disrupts the conversion of PIP2 to PIP3. This disruption affects downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell cycle progression and survival .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also an inhibitor of CYP3A4, an important enzyme involved in drug metabolism .
Result of Action
The inhibition of the PI3Kβ isoform by 2-Amino-3-fluorophenol leads to the suppression of the PI3K pathway . This results in decreased cell proliferation and survival, particularly in cells that are deficient in the tumor suppressor PTEN . Therefore, the compound has potential therapeutic applications in the treatment of PTEN-deficient cancers .
Analyse Biochimique
Biochemical Properties
2-Amino-3-fluorophenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a reagent in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
It is known that the compound plays a role in the treatment of PTEN deficient cancers , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-fluorophenol is complex and involves interactions with various biomolecules. It is used in the preparation of PI3Kβ inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-3-fluorophenol involves the reduction of 3-fluoro-2-nitrophenol. This reduction can be achieved using stannous chloride dihydrate in a mixture of tetrahydrofuran and water, heated to 80°C for 40 minutes . Another method involves the hydrogenation of 2-(benzyloxy)-6-fluoroaniline using 10% palladium on carbon as a catalyst in methanol under a hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for 2-Amino-3-fluorophenol typically involve large-scale chemical reactions under controlled conditions. The specific details of these methods are often proprietary, but they generally follow similar principles to the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and hydrogen gas with palladium on carbon are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include aniline derivatives.
Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.
Comparaison Avec Des Composés Similaires
- 2-Amino-4-fluorophenol
- 2-Amino-5-fluorophenol
- 2-Amino-6-fluorophenol
Comparison: 2-Amino-3-fluorophenol is unique due to the specific positioning of the amino and fluorine groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and specificities for molecular targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-amino-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLOYKAFDTQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382286 | |
| Record name | 2-amino-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-23-0 | |
| Record name | 2-amino-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














